molecular formula C8H6BrF3O B1292404 1-(3-Bromophenyl)-2,2,2-trifluoroethanol CAS No. 446-63-9

1-(3-Bromophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1292404
CAS No.: 446-63-9
M. Wt: 255.03 g/mol
InChI Key: YJAXYKDDEAMXAW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2,2-trifluoroethanol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a trifluoromethyl group via an ethanol moiety

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-arrhythmic properties . Therefore, it’s possible that this compound may also interact with ion channels or other proteins involved in cardiac function.

Mode of Action

It’s known that the bromophenyl group can participate in various chemical reactions, such as suzuki-miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

A related compound, 1-(3′-bromophenyl)-heliamine, has been shown to undergo phase-i metabolic reactions such as demethylation, dehydrogenation, and epoxidation, as well as phase-ii reactions leading to glucuronide and sulfate metabolites . These metabolic transformations could potentially affect various biochemical pathways in the body.

Pharmacokinetics

A study on a related compound, 1-(3′-bromophenyl)-heliamine, showed that after oral administration in rats, the maximum concentration (cmax) of 56865 ± 12214 ng/mL was reached 100 ± 045 h post-administration . This suggests that 1-(3-Bromophenyl)-2,2,2-trifluoroethanol might also be rapidly absorbed and distributed in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with trifluoroethanol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include 1-(3-aminophenyl)-2,2,2-trifluoroethanol and 1-(3-thiocyanatophenyl)-2,2,2-trifluoroethanol.

    Oxidation Reactions: Products include 1-(3-bromophenyl)-2,2,2-trifluoroacetaldehyde and 1-(3-bromophenyl)-2,2,2-trifluoroacetic acid.

    Reduction Reactions: Products include 1-(3-bromophenyl)-2,2,2-trifluoroethane.

Scientific Research Applications

1-(3-Bromophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers and coatings.

    Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biochemical pathways.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-2,2,2-trifluoroethanol: Similar structure but with the bromine atom in the para position, which may affect its reactivity and biological activity.

    1-(3-Chlorophenyl)-2,2,2-trifluoroethanol: The chlorine atom provides different electronic and steric effects compared to bromine, influencing the compound’s properties.

    1-(3-Bromophenyl)-2,2,2-trifluoroacetaldehyde:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(3-bromophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAXYKDDEAMXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633873
Record name 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-63-9
Record name 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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